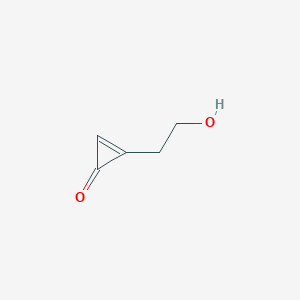

2-(2-Hydroxyethyl)cycloprop-2-en-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-hydroxyethyl)cycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-2-1-4-3-5(4)7/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQNNNQOJPTOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Hydroxyethyl Cycloprop 2 En 1 One and Analogous Structures

Approaches to the Cyclopropenone Core Synthesis

The construction of the cyclopropenone core is a significant challenge in organic synthesis due to its inherent ring strain. Several key methods have been established to address this.

A predominant method for synthesizing the cyclopropene (B1174273) skeleton, the direct precursor to cyclopropenones, involves the [2+1] cycloaddition of a carbene or metal carbene with an alkyne. wiley-vch.de This reaction is frequently catalyzed by transition metals, particularly rhodium(II) complexes. nih.gov For instance, the reaction between an alkyne and a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium(II) acetate (B1210297) dimer, serves as a common route to produce cyclopropene derivatives. nih.gov Silver triflate has also been shown to be an effective catalyst for the cyclopropenation of internal alkynes with donor-acceptor substituted diazo compounds, yielding highly substituted cyclopropenes that are not directly accessible through rhodium(II) catalysis. organic-chemistry.org

The general scheme for this transformation can be represented as follows:

R1-C≡C-R2 + N2CHCO2Et --(Catalyst)--> Cyclopropene derivative + N2

This approach is versatile, allowing for the synthesis of cyclopropenes with various substitutions by choosing the appropriate alkyne starting material. wiley-vch.de

Table 1: Examples of Metal-Catalyzed Cyclopropenation of Alkynes

| Alkyne | Diazo Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Terminal Alkynes | Ethyl diazoacetate | Chiral Dirhodium Complex | Enantioenriched Cyclopropene | wiley-vch.de |

| Internal Alkynes | Donor/Acceptor Diazo Compound | Silver Triflate (AgOTf) | Highly Substituted Cyclopropene | organic-chemistry.org |

| Various Alkynes | Ethyl diazoacetate | Rhodium(II) acetate | Cycloprop-2-ene-1-carboxylates | nih.gov |

Lewis acids play a crucial role in various transformations involving cyclopropane (B1198618) and cyclopropene derivatives. uni-regensburg.dersc.org In the context of cyclopropenone synthesis, Lewis acids like Boron trifluoride (BF₃) can be employed to facilitate the formation of the cyclopropenone ring. rsc.org Lewis acids can activate cyclopropene precursors, promoting cascade reactions that lead to the desired structures. rsc.orgresearchgate.net For example, catalytic amounts of a Lewis acid can facilitate ring enlargement or rearrangement processes that are key steps in certain synthetic routes. researchgate.netresearchgate.net While nitrogen- or phosphorus-containing Lewis bases can catalyze the ring-opening of cyclopropenones to form allenic esters, Lewis acids are instrumental in the construction and transformation of the ring itself. rsc.org

The final step in forming the cyclopropenone carbonyl group often involves the hydrolysis of a suitable cyclopropene precursor. A well-established method is the hydrolysis of gem-dihalocyclopropenes. rsc.org For instance, 3,3-dichlorocycloprop-1-ene can be hydrolyzed to produce the parent cyclopropenone. rsc.org This strategy is also applicable to substituted derivatives.

Another effective route is the hydrolysis of cyclopropenone acetals (or ketals). These precursors can be synthesized and then deprotected under acidic conditions to reveal the ketone functionality. rsc.org The use of Amberlyst-15, a solid-phase acid catalyst, in acetone (B3395972) or aqueous tetrahydrofuran (B95107) (THF) is a convenient method for this transformation. rsc.org Research has also shown that monosubstituted gem-difluorocyclopropenes undergo hydrolysis to yield cyclopropenones, with the reaction's efficiency influenced by the substituents and reaction conditions. researchgate.net The stability of the intermediate cyclopropenyl cation is a key factor in this process. researchgate.net

Table 2: Hydrolysis Methods for Cyclopropenone Synthesis

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| gem-Dichlorocyclopropene | H₂O | Cyclopropenone | rsc.org |

| Cyclopropenone Acetal | Amberlyst-15, Acetone or aq. THF | Cyclopropenone | rsc.org |

| gem-Difluorocyclopropene | Hydrolysis (solvent/temp dependent) | Cyclopropenone | researchgate.net |

Stereoselective Synthesis of Chiral 2-(2-Hydroxyethyl)cycloprop-2-en-1-one Derivatives

Creating chiral derivatives of this compound requires precise control over the stereochemistry of both the three-membered ring and the hydroxyethyl (B10761427) side chain.

Achieving enantioselectivity in the cyclopropene ring is typically accomplished by using a chiral catalyst during the [2+1] cycloaddition step. Chiral dirhodium complexes are particularly effective for the enantioselective cyclopropenation of alkynes with diazoacetates. wiley-vch.de This method allows for the synthesis of enantioenriched cyclopropenes, which can then be converted into the corresponding chiral cyclopropenones.

An alternative strategy involves substrate-controlled reactions where a "temporary" stereocenter directs the cyclopropanation. rsc.org In this approach, a chiral auxiliary is used to introduce a stereocenter, which then guides the diastereoselective formation of the cyclopropane ring. Subsequent removal of the auxiliary yields the enantiopure cyclopropane product. rsc.org This principle can be adapted for the synthesis of chiral cyclopropenones by applying it to alkyne precursors.

Controlling the stereochemistry of the hydroxyethyl side chain is a distinct synthetic challenge. One effective strategy involves starting the synthesis from a chiral pool precursor that already contains the required stereocenter. For analogous cyclopropane structures, enantiopure starting materials like (R)-2-benzyloxyethyloxirane (derived from (S)-aspartic acid) have been used to introduce a chiral 2-hydroxyethyl group onto a three-membered ring. researchgate.net

This strategy can be conceptually applied to the synthesis of chiral this compound. An alkyne precursor incorporating the protected, chiral hydroxyethyl moiety could be synthesized first. Subsequent asymmetric cyclopropenation, as described in the previous section, would then form the cyclopropene ring, followed by hydrolysis to the cyclopropenone and final deprotection of the hydroxyl group. This approach ensures that the stereochemistry of the side chain is established from the beginning of the synthetic sequence.

Regioselective Introduction and Functionalization of the 2-(2-Hydroxyethyl) Substituent

A key challenge in the synthesis of this compound lies in the precise placement of the hydroxyethyl group at the C2 position of the cyclopropenone ring. This requires regioselective control, which can be achieved through various synthetic strategies, primarily involving the functionalization of a pre-formed cyclopropenone core or the construction of the ring from a precursor already bearing the desired side chain.

Coupling Reactions for Hydroxyethyl Chain Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a viable strategy for introducing the 2-(2-hydroxyethyl) moiety. researchgate.netacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of synthesizing the target molecule, this would likely involve a 2-halocyclopropenone as the electrophilic partner.

Several established coupling reactions could be adapted for this purpose:

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent, such as a boronic acid or ester, and is known for its mild reaction conditions and tolerance of a wide range of functional groups. scispace.comresearchgate.net A potential route would involve the coupling of a 2-bromocyclopropenone with a boronic ester containing a protected hydroxyethyl group. The use of a protecting group on the hydroxyl function is crucial to prevent interference with the organoboron reagent and the catalytic cycle.

Stille Coupling: This method employs organotin reagents (stannanes). annualreviews.orgnih.govfrontiersin.org It is highly versatile, though the toxicity of tin compounds is a significant drawback. A vinylstannane bearing a protected hydroxyethyl group could be coupled with a 2-halocyclopropenone.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netacs.orglibretexts.org A protected 3-butyn-1-ol (B147353) could be coupled to a 2-halocyclopropenone, followed by selective reduction of the alkyne to afford the desired ethyl chain.

Negishi Coupling: This reaction involves the use of organozinc reagents and is known for its high reactivity and functional group tolerance. rsc.orgnih.govmasterorganicchemistry.com An organozinc reagent derived from a protected 2-bromoethanol (B42945) could be coupled with a 2-halocyclopropenone.

A critical aspect of these coupling strategies is the use of a suitable protecting group for the hydroxyl functionality. The choice of protecting group is dictated by its stability under the coupling reaction conditions and the ease of its removal in a subsequent step. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and acetals.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of a Protected this compound Precursor

| Coupling Reaction | Organometallic Reagent | Electrophile | Key Considerations |

| Suzuki-Miyaura | (2-(O-Protected)ethyl)boronic ester | 2-Halocyclopropenone | Mild conditions, functional group tolerance. scispace.comresearchgate.net |

| Stille | (2-(O-Protected)ethyl)vinylstannane | 2-Halocyclopropenone | High versatility, toxicity of tin reagents. annualreviews.orgnih.govfrontiersin.org |

| Sonogashira | Protected 3-butyn-1-ol | 2-Halocyclopropenone | Requires subsequent alkyne reduction. researchgate.netacs.orglibretexts.org |

| Negishi | (2-(O-Protected)ethyl)zinc halide | 2-Halocyclopropenone | High reactivity and functional group tolerance. rsc.orgnih.govmasterorganicchemistry.com |

An alternative regioselective approach involves the functionalization of a pre-existing substituent. For instance, a 2-vinylcyclopropenone could undergo hydroboration-oxidation. This two-step process would add a borane (B79455) across the double bond, followed by oxidation to yield the primary alcohol, thus forming the 2-(2-hydroxyethyl) group with anti-Markovnikov regioselectivity. libretexts.orgyoutube.comresearchgate.net

Selective Derivatizations of the Hydroxyethyl Group

Once the this compound is synthesized, the terminal hydroxyl group offers a handle for further functionalization. Selective derivatization of this primary alcohol allows for the synthesis of a diverse range of analogs with potentially altered biological activities or physicochemical properties. Common derivatization strategies include esterification and etherification.

Selective Esterification: The primary alcohol of the hydroxyethyl group can be selectively esterified in the presence of other potentially reactive functional groups. Various reagents and catalysts have been developed for the selective esterification of primary alcohols. youtube.comresearchgate.netuva.nl For instance, hafnium(IV) chloride has been shown to be an effective catalyst for the selective esterification of primary alcohols with carboxylic acids in the presence of secondary alcohols.

Selective Etherification: Similarly, the primary hydroxyl group can be selectively converted into an ether. Williamson-type ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be employed. unl.ptnih.govmdpi.com The use of a strong base in a solvent-free medium with a phase-transfer catalyst can promote selective etherification.

Considerations for Large-Scale Synthesis of Functionalized Cyclopropenones

The transition from laboratory-scale synthesis to large-scale industrial production of functionalized cyclopropenones like this compound presents a unique set of challenges. rsc.orgnih.govresearchgate.net These challenges are primarily associated with the inherent strain of the three-membered ring and the complexities of multistep syntheses.

Key considerations for large-scale synthesis include:

Safety: The high ring strain of cyclopropenones can lead to exothermic decomposition, posing a significant safety risk on a large scale. nih.gov Thorough thermal hazard assessment is crucial to identify and mitigate these risks.

Process Optimization: Reaction conditions, including temperature, pressure, and reaction time, must be carefully optimized to maximize yield and minimize the formation of byproducts. rsc.org For photochemical reactions that may be employed in some synthetic routes, the scale-up requires specialized reactor design to ensure uniform light distribution. annualreviews.org

Raw Material Sourcing and Cost: The availability and cost of starting materials and reagents are critical factors in the economic viability of a large-scale process. nih.gov

Purification: The purification of the final product and intermediates can be challenging. The development of robust and scalable purification methods, such as crystallization or chromatography, is essential.

Waste Management: The generation of waste is an important environmental and economic consideration. The development of greener synthetic routes with higher atom economy and the use of recyclable catalysts are desirable. rsc.org

The synthesis of highly strained ring systems often involves kinetic and thermodynamic challenges that need to be carefully managed during scale-up. researchgate.net The relief of ring strain can be a powerful driving force for reactions, but it can also lead to undesired side reactions if not properly controlled.

Reactivity and Mechanistic Investigations of 2 2 Hydroxyethyl Cycloprop 2 En 1 One

Ring-Opening Reactions of the Cyclopropenone Moiety

The high ring strain of the cyclopropenone core in 2-(2-Hydroxyethyl)cycloprop-2-en-1-one is a driving force for a variety of ring-opening reactions. rsc.org These transformations provide access to a range of reactive intermediates and synthetically useful products.

Phosphine-Catalyzed Ring Opening to Reactive Intermediates

The reaction of cyclopropenones with phosphines serves as a versatile method for generating reactive intermediates. escholarship.org This process is initiated by the nucleophilic addition of a phosphine to the cyclopropenone. Following this initial addition, a ring-cleavage event occurs, leading to the formation of an α-ketenyl phosphorus ylide. rsc.orgnsf.gov This ylide is a key intermediate that can participate in a variety of subsequent chemical transformations. escholarship.org

The general mechanism for this phosphine-catalyzed ring opening can be summarized as follows:

Nucleophilic Attack: A phosphine, acting as a nucleophile, attacks one of the carbon atoms of the cyclopropenone ring.

Ring Cleavage: The strained three-membered ring opens, resulting in the formation of a zwitterionic intermediate which then progresses to a ketene ylide. acs.org

Intermediate Formation: The resulting species is an α-ketenyl phosphorus ylide, which is a versatile intermediate for further reactions. rsc.orgnsf.gov

This phosphine-catalyzed activation of cyclopropenones provides a valuable C3 synthon for various annulation reactions. escholarship.org The α-ketenyl phosphorus ylide has been shown to undergo catalytic cyclization with aldehydes, showcasing a unique reactivity pathway that is preferred over the stoichiometric Wittig olefination. escholarship.orgnsf.gov

A variety of phosphines have been explored as catalysts for this transformation, with trimethylphosphine and tributylphosphine often showing good catalytic activity. escholarship.orgnsf.gov Triphenylphosphine has also been utilized, and in some cases, can promote the reaction with as little as 1 mol% catalyst loading at room temperature. nih.gov The choice of phosphine can influence the reaction pathway and the types of products formed. For instance, with sufficient water, triphenylphosphine catalysis can lead to the formation of trisubstituted α,β-unsaturated acids, while trimethylphosphine catalysis can yield highly functionalized γ-butenolides. researchgate.net

The reaction conditions for the phosphine-catalyzed ring-opening of cyclopropenones are generally mild, often proceeding at room temperature. nih.gov This method has been successfully applied to a wide range of cyclopropenones and has been used in the synthesis of various heterocyclic compounds. escholarship.orgnsf.gov

Intramolecular Trapping of Generated Ketene Ylides and Vinyl Anions

Following the phosphine-catalyzed ring-opening of cyclopropenones to form reactive intermediates such as ketene ylides, these species can be trapped by various nucleophiles. researchgate.net In the case of this compound, the pendant hydroxy group provides a readily available internal nucleophile for an intramolecular trapping event.

This intramolecular trapping of the ketene ylide intermediate by the tethered hydroxy group is an efficient method for the synthesis of butenolide scaffolds. researchgate.net The reaction proceeds through the formation of the α-ketenyl phosphorus ylide, which is then intercepted by the hydroxy group to form a new five-membered ring. This cyclization is tolerant of a wide range of functional groups and can be carried out in various solvents with low catalyst loadings. researchgate.net

The general steps for the intramolecular trapping are:

Phosphine-Catalyzed Ring Opening: As described previously, a phosphine catalyst initiates the ring opening of the cyclopropenone to form an α-ketenyl phosphorus ylide.

Intramolecular Nucleophilic Attack: The pendant hydroxy group attacks the electrophilic ketene carbon of the ylide intermediate.

Cyclization and Catalyst Regeneration: This intramolecular attack leads to the formation of a butenolide ring system and the regeneration of the phosphine catalyst.

This methodology has been utilized to synthesize a variety of α- and γ-substituted butenolides. researchgate.net The efficiency of this intramolecular trapping makes it a valuable strategy in natural product synthesis, where the formation of medium-sized rings and macrocycles can be challenging. nih.gov The use of dioxinones as precursors to acylketenes, which are then trapped intramolecularly, has been a particularly effective approach for the synthesis of complex macrolactones and macrolactams. nih.gov

Nucleophilic Additions to the Cyclopropenone Carbonyl and Ring System

The cyclopropenone moiety in this compound is susceptible to nucleophilic attack at both the carbonyl carbon and the ring carbons due to the polarization of the C=O bond and the inherent ring strain. chemistrysteps.commasterorganicchemistry.com Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes and ketones, leading to a change in the hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.com

The reactivity of the carbonyl group towards nucleophiles is influenced by both electronic and steric factors. chemistrysteps.com The partial positive charge on the carbonyl carbon makes it an electrophilic center. chemistrysteps.commasterorganicchemistry.com The addition of a nucleophile to this carbon results in the formation of a tetrahedral intermediate. chemistrysteps.com

In the context of the cyclopropenone ring system, nucleophilic addition can also occur at the double bond of the ring. This type of reaction, known as conjugate or 1,4-addition, is common for α,β-unsaturated carbonyl compounds. libretexts.org The addition of a nucleophile to the β-carbon of the double bond leads to the formation of an enolate intermediate, which is then typically protonated. libretexts.org

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents, amines, alcohols, and thiols. nih.govbham.ac.uk The outcome of the reaction, whether it is a 1,2-addition to the carbonyl group or a 1,4-addition to the ring system, can depend on the nature of the nucleophile and the reaction conditions. libretexts.org For example, strong bases like Grignard reagents often favor irreversible 1,2-addition. libretexts.org

Phosphine-catalyzed ring-opening addition reactions of cyclopropenones with a range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, have been developed. nih.gov These reactions yield α,β-unsaturated carbonyl derivatives with high regioselectivity and E-selectivity under mild conditions. nih.gov

Cycloaddition Reactions Involving the Cyclopropenone Core

The strained double bond of the cyclopropenone ring in this compound makes it a reactive component in cycloaddition reactions. These reactions offer a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Reactions and Cyclopropenone Ketals

Cyclopropenes are known to be reactive dienophiles in Diels-Alder reactions. nih.govnih.gov The [4+2] cycloaddition between a conjugated diene and the cyclopropenone core provides a direct route to bicyclic systems containing a three-membered ring. nih.gov The reactivity of cyclopropenes in these reactions can be enhanced by conjugation to an electron-withdrawing group, such as the ketone in a cyclopropenone. nih.gov

Cyclopropenone ketals, which are derivatives of cyclopropenones, have been extensively studied in Diels-Alder reactions. nih.govresearchgate.net These compounds have demonstrated the ability to react with electron-deficient, electron-rich, and neutral dienes, showcasing their versatility in both normal and inverse-electron-demand Diels-Alder reactions. nih.govacs.org The intramolecular versions of these cycloadditions have also been explored, providing exclusively the exo [4+2] cycloaddition products. researchgate.netacs.org

The Diels-Alder reaction of cyclopropenyl ketones with various dienes, such as cyclopentadiene and 2,3-dimethylbutadiene, has been shown to proceed efficiently. nih.govnih.gov These reactions can be highly stereoselective, with the stereochemical outcome often controlled by the substituents on the cyclopropene (B1174273) ring. nih.gov

The general features of Diels-Alder reactions involving cyclopropenones and their derivatives include:

High Reactivity: The inherent strain of the cyclopropene ring contributes to its high reactivity as a dienophile.

Stereoselectivity: The reactions often proceed with high stereoselectivity, leading to the formation of a single major diastereomer. nih.gov

Versatility: Cyclopropenone ketals can participate in normal, neutral, and inverse-electron-demand Diels-Alder reactions. researchgate.netacs.org

The products of these Diels-Alder reactions, which contain a cyclopropane (B1198618) ring, can be further elaborated. For instance, reductive opening of the cyclopropane ring can lead to products that retain a quaternary stereocenter. nih.govnih.gov

Annulation and Rearrangement Pathways

Beyond Diels-Alder reactions, the cyclopropenone core can participate in other annulation and rearrangement pathways, often catalyzed by transition metals or organocatalysts. rsc.orgacs.org These reactions take advantage of the high ring strain to construct new ring systems. rsc.org

Phosphine-catalyzed (3+2) annulations of cyclopropenones with various electrophiles, such as aldehydes, imines, and isocyanates, have been developed. escholarship.orgnsf.gov This methodology provides access to a range of five-membered heterocyclic compounds, including butenolides, butyrolactams, and maleimides. escholarship.orgnsf.gov The key intermediate in these reactions is the α-ketenyl phosphorus ylide, which acts as a C3 synthon. escholarship.org

Computational studies have shed light on the mechanistic pathways of these reactions. For example, in the rhodium-catalyzed reaction of cyclopropenones with benzamide, the mechanism involves the opening of the three-membered ring and the formation of new carbon-carbon and carbon-nitrogen bonds to construct two new five-membered rings. acs.org

Rearrangement pathways of cyclopropenones can also be triggered by photochemical or thermal means. acs.org These rearrangements can lead to a variety of isomeric structures. Additionally, interactions with hydrogen atoms can lead to different reaction pathways, resulting in the formation of species such as propynal and propadienone. researchgate.net

The following table summarizes some of the annulation reactions of cyclopropenones:

| Reaction Type | Reactants | Catalyst/Conditions | Product(s) |

| (3+2) Annulation | Cyclopropenone, Aldehyde | Phosphine | Butenolide |

| (3+2) Annulation | Cyclopropenone, Imine | Phosphine | Butyrolactam |

| (3+2) Annulation | Cyclopropenone, Isocyanate | Phosphine | Maleimide |

These diverse reactivity patterns highlight the utility of the cyclopropenone moiety as a versatile building block in organic synthesis for the construction of complex molecular architectures.

Influence of the 2-(2-Hydroxyethyl) Substituent on Reactivity

The presence of the 2-(2-hydroxyethyl) group at the C-2 position of the cyclopropenone ring is anticipated to significantly influence its reactivity through both intramolecular interactions and modulation of the ring's electronic and steric properties.

The pendant hydroxyl group in this compound introduces the potential for intramolecular reactions, which are often favored due to the proximity of the reacting groups. The hydroxyl group can act as a nucleophile, attacking the electrophilic centers of the cyclopropenone ring.

One plausible pathway is the intramolecular Michael addition of the hydroxyl group to the C-3 position of the cyclopropenone. This would lead to the formation of a bicyclic hemiacetal. The feasibility of such a reaction would depend on the conformational flexibility of the hydroxyethyl (B10761427) chain, allowing the oxygen atom to approach the C-3 carbon at an appropriate trajectory.

Alternatively, under certain conditions, the hydroxyl group could attack the carbonyl carbon (C-1). While less common for cyclopropenones compared to attack at the double bond, this pathway could lead to the formation of a strained bicyclic lactone-type intermediate after subsequent rearrangement. The high ring strain of the cyclopropenone system could facilitate such a ring-opening/ring-closing cascade.

These potential intramolecular cyclization pathways are summarized in the following table:

| Proposed Pathway | Attacking Group | Electrophilic Center | Potential Product |

| Intramolecular Michael Addition | Pendant -OH | C-3 of cyclopropenone | Bicyclic hemiacetal |

| Intramolecular Carbonyl Addition | Pendant -OH | C-1 (carbonyl) of cyclopropenone | Bicyclic lactone-type intermediate |

It is important to note that these pathways are hypothetical and would require experimental validation. The regioselectivity of the attack would likely be influenced by reaction conditions such as temperature and the presence of catalysts.

The 2-(2-hydroxyethyl) substituent can modulate the reactivity of the cyclopropenone ring through a combination of electronic and steric effects.

Electronic Effects: The hydroxyethyl group is primarily an electron-donating group through induction. This can increase the electron density of the cyclopropenone ring, potentially affecting its susceptibility to nucleophilic and electrophilic attack. An increase in electron density might slightly decrease the electrophilicity of the double bond compared to an unsubstituted cyclopropenone.

Steric Effects: The hydroxyethyl group introduces steric bulk at the C-2 position. This can hinder the approach of nucleophiles or other reagents to the adjacent carbonyl group and the C-2/C-3 double bond. The extent of this steric hindrance would depend on the conformation of the side chain.

The interplay of these electronic and steric effects can influence the rate and regioselectivity of reactions involving the cyclopropenone core.

Mechanistic Insights into Transformations of this compound

The transformations of this compound can be categorized based on the reaction conditions, including the presence of acids, bases, light, or metal catalysts.

Acid-Catalyzed Reactions: In the presence of acid, the carbonyl oxygen of the cyclopropenone can be protonated, increasing the electrophilicity of the ring. This can facilitate ring-opening reactions. For instance, acid-catalyzed hydrolysis could lead to the formation of an acrylic acid derivative. The pendant hydroxyl group could also be protonated, potentially leading to dehydration or other rearrangements, although this is generally less favorable than protonation of the carbonyl oxygen.

Base-Catalyzed Reactions: Under basic conditions, the pendant hydroxyl group can be deprotonated to form an alkoxide. This potent intramolecular nucleophile could then readily attack the cyclopropenone ring, as discussed in section 3.3.1. Alternatively, an external base could catalyze the ring-opening of the cyclopropenone by a nucleophile, a known reaction for this class of compounds. The strained nature of the three-membered ring makes it susceptible to such nucleophilic attacks libretexts.orgmasterorganicchemistry.com.

A summary of potential acid- and base-catalyzed reaction outcomes is presented below:

| Condition | Proposed Reaction | Potential Outcome |

| Acidic | Protonation of carbonyl, followed by nucleophilic attack (e.g., H₂O) | Ring opening to form an acrylic acid derivative |

| Basic | Deprotonation of pendant -OH, followed by intramolecular cyclization | Bicyclic products |

| Basic | External nucleophile-catalyzed ring opening | Formation of α,β-unsaturated carbonyl compounds |

Cyclopropenones are known to undergo photochemical reactions, with decarbonylation being a prominent pathway upon irradiation with UV light nih.govnih.govacs.org. This reaction proceeds through the excitation of the molecule to an excited state, followed by the cleavage of the C1-C2 and C1-C3 bonds to release carbon monoxide and form an alkyne.

For this compound, photochemical decarbonylation would be expected to yield but-3-yne-1-ol and carbon monoxide. The efficiency of this process, or quantum yield, can be influenced by the substituent on the cyclopropenone ring nih.gov.

The proposed photochemical decarbonylation is as follows:

This compound + hν → But-3-yne-1-ol + CO

The lifetime of the intermediates in photodecarbonylation reactions can be very short and is dependent on the substituents and the solvent polarity nih.govacs.org.

The presence of both a hydroxyl group and a carbonyl group in this compound provides a bidentate ligand framework that can chelate to metal centers. This chelation can play a crucial role in directing and catalyzing various transformations.

Chelation Dynamics: The oxygen atoms of the hydroxyl and carbonyl groups can coordinate to a metal ion, forming a five-membered chelate ring. This pre-organization of the substrate on the metal template can enhance the rate and selectivity of subsequent reactions.

Metal-Catalyzed Processes: Transition metals are known to catalyze a variety of reactions involving cyclopropenones, including ring-opening, cycloaddition, and C-H activation acs.orgrsc.org. In the case of this compound, chelation to a metal catalyst could facilitate intramolecular reactions or reactions with external partners. For example, a metal-alkoxide formed by deprotonation of the hydroxyl group could undergo insertion into the cyclopropenone ring.

The potential for chelation-assisted, metal-catalyzed transformations opens up a wide range of synthetic possibilities for this molecule, although specific examples would need to be experimentally determined.

The following table summarizes some general types of metal-catalyzed reactions that could be envisaged for this compound:

| Metal Catalyst Type | Potential Transformation |

| Palladium, Rhodium, Nickel | Ring-opening and cross-coupling reactions |

| Titanium, Cobalt | Metallacycle-mediated cycloadditions nih.govacs.org |

| Lewis Acidic Metals | Activation of the carbonyl for nucleophilic attack |

Radical Initiated Reactions and C-H Activation

While specific studies on the radical-initiated reactions and C-H activation of this compound are not extensively documented, the reactivity of the broader class of cyclopropenone compounds provides significant insights into its potential chemical behavior. Cyclopropenones are known to participate in a variety of reactions driven by electrophiles, nucleophiles, and organometallic compounds, as well as external stimuli like heat and light. researchgate.net Their unique strained ring structure makes them interesting substrates for novel chemical transformations.

Radical Initiated Reactions

The involvement of cyclopropenone derivatives in radical reactions is an area of growing interest. Free radical reactions offer distinct advantages in organic synthesis, including mild reaction conditions and high functional group tolerance. nih.gov In the context of cyclopropenes, the addition of a trichloromethyl radical has been shown to lead to either direct addition to the double bond or a more complex domino sequence involving rearrangement and ring-opening, depending on the radical initiator used. rsc.org

For instance, the reaction of cyclopropenes with chloroform under triethylborane-mediated conditions yields trichloromethylcyclopropanes. rsc.org However, when dimethylzinc is used as the radical initiator, the reaction proceeds through the addition of the trichloromethyl radical, followed by rearrangement and ring-opening to form unconjugated esters. rsc.org This highlights the subtle balance of factors that can influence the outcome of radical reactions with three-membered rings.

| Radical Initiator | Substrate | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Triethylborane | Cyclopropene | Chloroform | Trichloromethylcyclopropane | rsc.org |

| Dimethylzinc | Cyclopropene | Chloroform | Unconjugated Ester (via ring-opening) | rsc.org |

C-H Activation

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. mdpi.com While direct C-H activation of the cyclopropenone ring itself is challenging due to the high strain energy, which can lead to isomerization, there have been successful examples of C-H functionalization of cyclopropenes.

Rhodium(III) catalysts have been employed in reactions of cyclopropenones with various substrates where a C-H activation step is proposed to initiate the catalytic cycle. acs.org For example, in the Rh(III)-catalyzed reaction between benzamides and cyclopropenones, computational studies suggest that C-H activation of the benzamide is the preferred initiation step over the ring-opening of the cyclopropenone. acs.org This C-H activation leads to the formation of a metallacyclic intermediate that then reacts with the cyclopropenone.

Similarly, dinuclear gold catalysis has been shown to enable the C-H allylation, alkynylation, and halogenation of cyclopropenes. These reactions proceed without the need for strong external oxidants and offer a pathway to functionalized cyclopropenes. The mechanism is thought to involve the C-H activation of the cyclopropene by the gold catalyst.

Palladium catalysis has also been explored for the C-H activation of cyclopropanes, demonstrating the feasibility of such transformations on strained ring systems. nih.gov These studies have led to the development of enantioselective C-H activation reactions, providing a route to enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov

| Catalyst | Substrate | Reactant | Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|---|---|

| Rh(III) | Benzamide | Cyclopropenone | Cyclopentene spiroisoindolenone | C-H activation of benzamide | acs.org |

| Dinuclear Gold | Cyclopropene | Organic Halide | Functionalized Cyclopropene | C-H activation of cyclopropene | |

| Pd(II) | Cyclopropane | Organoboron Reagent | cis-Substituted Cyclopropanecarboxylic Acid | Enantioselective C-H activation of cyclopropane | nih.gov |

Based on these precedents with related cyclopropenone and cyclopropene systems, it can be inferred that this compound would likely undergo radical addition to the double bond, with the potential for subsequent ring-opening depending on the reaction conditions. Furthermore, the C-H bonds on the ethyl side chain could be susceptible to activation and functionalization in the presence of suitable transition metal catalysts, offering a pathway to further derivatization of the molecule.

Computational and Theoretical Studies on 2 2 Hydroxyethyl Cycloprop 2 En 1 One

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures.

Geometry Optimization and Energetic Minimization via Density Functional Theory (DFT)

For the parent cyclopropenone molecule, DFT calculations have been employed to determine its optimized geometry. These studies reveal a highly strained three-membered ring, a consequence of the sp² hybridization of the carbon atoms within the ring. The introduction of a 2-(2-hydroxyethyl) substituent is anticipated to induce subtle alterations to the ring's geometry due to electronic and steric effects.

The geometry optimization process for a molecule like 2-(2-hydroxyethyl)cycloprop-2-en-1-one would involve a systematic search for the lowest energy arrangement of its atoms. This energetic minimization is crucial for identifying the most stable structure of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for the Cyclopropenone Ring in this compound (Based on theoretical studies of cyclopropenone and its derivatives)

| Parameter | Predicted Value |

| C1=O Bond Length | ~1.20 Å |

| C2=C3 Bond Length | ~1.33 Å |

| C1-C2 Bond Length | ~1.44 Å |

| C1-C3 Bond Length | ~1.44 Å |

| C2-C(ethyl) Bond Length | ~1.47 Å |

| O=C1-C2 Bond Angle | ~145° |

| C1-C2-C3 Bond Angle | ~67.5° |

Note: These are estimated values based on computational studies of similar molecules and are subject to variation based on the specific computational method and basis set used.

Conformational Landscape and Preferred Rotamers

The presence of the flexible 2-(2-hydroxyethyl) side chain introduces conformational complexity to the molecule. Rotation around the C-C and C-O single bonds of this side chain gives rise to various possible conformers, or rotamers. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the cyclopropenone ring.

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a deeper understanding of their vibrational and electronic properties.

Vibrational Frequency Calculations and Correlation with Experimental Data (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Theoretical frequency calculations using methods like DFT can predict these vibrational modes with a high degree of accuracy. For cyclopropenone, studies have shown strong interactions between the C=O and C-C stretching modes.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| C-H Stretch (ring) | 3000-3100 |

| C-H Stretch (ethyl) | 2850-3000 |

| C=O Stretch | ~1840 |

| C=C Stretch | ~1480 |

| C-C Stretch (ring) | ~1020 |

| C-O Stretch | 1000-1250 |

Note: These are general ranges and the precise frequencies would be determined by detailed computational analysis.

Electronic Structure Analysis (HOMO-LUMO Gaps, UV-Vis Transitions)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic transition properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO is likely centered on the C=O carbonyl group. The substituent can influence the energies of these orbitals. The hydroxyl group, being an electron-donating group, might raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted cyclopropenone. This would, in turn, affect the molecule's UV-Vis absorption spectrum, which is determined by electronic transitions between these orbitals.

Reaction Pathway Elucidation and Energetic Profiling

Computational chemistry provides invaluable tools for mapping out the potential reaction pathways of a molecule and determining the energy barriers associated with these transformations. The high ring strain of the cyclopropenone core makes it a reactive species, prone to various ring-opening and cycloaddition reactions.

Theoretical studies on cyclopropenone and its derivatives have explored mechanisms such as thermal and photochemical decarbonylation to form alkynes, as well as their participation as dienophiles in Diels-Alder reactions. The 2-(2-hydroxyethyl) substituent could influence both the rate and the regioselectivity of these reactions through its electronic and steric effects. For instance, the hydroxyl group could participate in the reaction mechanism, potentially leading to novel reaction pathways not observed for simpler cyclopropenones. Energetic profiling of these potential pathways through computational modeling would be crucial for predicting the most likely reaction products under different conditions.

Identification of Transition States and Activation Energy Barriers

While specific transition states for reactions involving this compound have not been explicitly calculated in published literature, extensive computational work on the parent cyclopropenone and its derivatives provides a strong basis for prediction. The high ring strain of the three-membered ring in cyclopropenones dictates their reactivity, primarily through ring-opening reactions.

Theoretical studies on similar systems, often employing Density Functional Theory (DFT) and ab initio methods, have identified key transition states for various transformations. For instance, in the rhodium-catalyzed activation of cyclopropenones, a concerted metalation-deprotonation pathway is often suggested to precede the oxidative addition of the cyclopropenone. researchgate.net The subsequent cleavage of the cyclopropene (B1174273) moiety proceeds through a three-membered cyclic transition state. researchgate.net

The activation energy for such processes is highly dependent on the substituents and the specific reaction conditions. For the decarbonylation of the parent cyclopropenone, a significant activation barrier is expected due to the aromaticity of the cyclopropenyl cation. researchgate.net However, reactions involving nucleophilic attack at the carbonyl carbon or the double bond would exhibit different activation energy profiles. The presence of the hydroxyethyl (B10761427) group in this compound could potentially influence these barriers through intramolecular hydrogen bonding or by altering the electronic properties of the ring.

Table 1: Representative Activation Energies for Reactions of Cyclopropenone Derivatives from Theoretical Studies

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Rhodium-catalyzed C-H activation | Phenyl-substituted cyclopropenone | DFT | ~24.3 |

| Pd-catalyzed decomposition | Parent cyclopropenone | DFT | 22.7 nih.gov |

| Photochemical decarbonylation | Parent cyclopropenone | CASSCF | Not explicitly stated, but ultrafast lifetime suggests low barrier rsc.orgnortheastern.edu |

| Ring-opening with benzamide | Diphenylcyclopropenone | DFT | 28.0 acs.org |

This table is illustrative and compiles data from studies on various cyclopropenone derivatives to provide a comparative context for the potential reactivity of this compound.

Reaction Coordinate Analysis for Key Transformations

Reaction coordinate analysis for cyclopropenone derivatives typically focuses on the geometric and energetic changes along the pathway from reactants to products via the transition state. For a ring-opening reaction, the reaction coordinate would likely involve the elongation of one of the C-C single bonds of the cyclopropenone ring.

In the case of a [3+2] cycloaddition reaction, a common transformation for cyclopropenones, the reaction coordinate would map the approach of the reacting partner and the concerted or stepwise formation of new chemical bonds. organic-chemistry.orgarabjchem.org Computational studies have shown that the reaction pathway for such cycloadditions can be influenced by the nature of the substituents on the cyclopropenone ring. arabjchem.org

For this compound, an intriguing possibility is the intramolecular interaction of the hydroxyl group with the carbonyl group or the double bond. A reaction coordinate analysis of a potential intramolecular cyclization or rearrangement could reveal a low-energy pathway facilitated by the proximity of the hydroxyethyl side chain. Such an analysis would typically involve plotting the potential energy of the system as a function of key bond distances and angles.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules like this compound, providing insights into its conformational landscape and interactions with its environment.

Dynamic Behavior of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of this compound introduces significant conformational flexibility. MD simulations could be employed to explore the rotational freedom around the C-C and C-O bonds of this side chain. This would allow for the identification of the most stable conformers and the energy barriers between them.

Key dihedral angles to monitor would be:

O-C-C-C (ring): Describing the orientation of the hydroxyl group relative to the cyclopropenone ring.

H-O-C-C: Describing the orientation of the hydroxyl proton.

The conformational preferences of the hydroxyethyl group are likely to be influenced by a balance of steric effects and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the cyclopropenone ring. Conformational analysis of similar substituted ring systems has shown that such intramolecular interactions can significantly stabilize certain conformations. youtube.comnih.gov

Intermolecular Interactions and Solvation Effects

The presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group in this compound suggests that intermolecular interactions will play a crucial role in its behavior in condensed phases.

MD simulations in explicit solvent, such as water, would be invaluable for understanding solvation effects. These simulations could reveal the structure of the solvation shell around the molecule and quantify the extent of hydrogen bonding between the solute and solvent molecules. The ability of the hydroxyethyl group to form hydrogen bonds is expected to significantly impact its solubility and reactivity in protic solvents.

Furthermore, simulations of multiple this compound molecules could elucidate the nature and strength of intermolecular interactions in the pure liquid or solid state. This would involve analyzing radial distribution functions and identifying persistent intermolecular hydrogen bonding networks. The interplay of these interactions will ultimately govern the macroscopic properties of the compound.

Strategic Applications of 2 2 Hydroxyethyl Cycloprop 2 En 1 One in Organic Synthesis

Building Block for the Synthesis of Complex Molecular Architectures

The high ring-strain energy and inherent reactivity of the cyclopropenone core make 2-(2-Hydroxyethyl)cycloprop-2-en-1-one an attractive synthon for constructing more elaborate molecules. researchgate.net Organic chemists have exploited its potential to access a wide range of molecular skeletons that would be challenging to produce through other methods. rsc.org

Synthesis of Diverse Heterocyclic Systems (e.g., Butenolides, Spirocycles)

The structure of this compound is particularly well-suited for the synthesis of five-membered heterocyclic systems like butenolides. Butenolides are common motifs found in numerous bioactive natural products. nih.govresearchgate.net

A general and efficient method involves the phosphine-catalyzed ring-opening of cyclopropenones that possess a pendant hydroxy group. organic-chemistry.orgnih.govescholarship.org This reaction proceeds through the formation of a reactive ketene ylide intermediate. The tethered hydroxyethyl (B10761427) group then intramolecularly traps this intermediate, leading to the formation of the butenolide scaffold. nih.govorganic-chemistry.orgnih.gov This transformation is notable for its mild reaction conditions, low catalyst loadings, and tolerance of a wide variety of functional groups. nih.gov The reaction has been demonstrated with various phosphine catalysts, with triphenylphosphine (PPh3) being particularly effective. organic-chemistry.org

Table 1: Synthesis of Butenolides from Hydroxymethylcyclopropenones

| Substrate Class | Catalyst | Result | Citation(s) |

|---|---|---|---|

| α-Alkyl-substituted CpOs | PPh₃ | Efficiently converted to butenolides. | nih.gov |

| α-Aryl substituted CpOs | PPh₃ | Generated butenolides with both electron-donating and electron-withdrawing groups. | nih.gov |

| CpOs with competing nucleophiles | PPh₃ | Reaction proceeds, albeit with lower yields. | nih.gov |

This table illustrates the versatility of the phosphine-catalyzed butenolide synthesis from cyclopropenones bearing a hydroxyalkyl group.

Beyond butenolides, the cyclopropenone moiety is a valuable precursor for spirocycles. Spirocyclic structures are increasingly important in drug discovery as they provide three-dimensional complexity. researchgate.netrsc.org The reactivity of the cyclopropenone can be harnessed in tandem reactions to construct spiro-conjugated heterocyclic systems, including furanones and tetrahydrofurans. beilstein-journals.org For instance, reactions have been developed to synthesize spiro[cycloprop nih.govene-1,9'-xanthene] derivatives, showcasing the utility of cyclopropenones in forming complex spirocyclic frameworks. researchgate.net

Construction of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are powerful intermediates in organic synthesis, valued for their ability to act as precursors to versatile 1,3-dipoles upon ring-opening. researchgate.netnih.gov The activation of the cyclopropane (B1198618) C-C bonds is achieved by the presence of vicinal electron-donating (donor) and electron-withdrawing (acceptor) substituents. researchgate.net

The compound this compound can be considered an inherent D-A cyclopropane. The carbonyl group serves as a potent electron-withdrawing acceptor group. The hydroxyethyl group can act as a donor, or be modified to enhance its donor properties. This intrinsic D-A character facilitates ring-opening reactions under mild conditions, typically with a Lewis acid, to generate a reactive 1,3-dipole. nih.gov This dipole can then engage in a variety of transformations, including cycloadditions and reactions with nucleophiles or electrophiles, to construct complex molecular scaffolds. nih.gov The ability to catalytically generate D-A cyclopropanes and their subsequent ring-opening has been used to develop domino reactions for the enantioselective synthesis of complex heterocyclic systems like pyrroloquinolines. acs.org

Role in Natural Product Total Synthesis

Natural products provide the inspiration for the development of new synthetic methodologies and are crucial in drug discovery. nih.govuiowa.edu The unique structural features of this compound make it a relevant building block in the context of natural product synthesis.

Incorporation of Cyclopropenone Moieties in Biosynthetic Analogues

Several natural products have been isolated that contain the cyclopropenone core. nih.gov A notable example is Penitricin, or 2-(hydroxymethyl)-cycloprop-2-enone, an antibiotic agent extracted from Penicillium aculeatum. nih.gov Other naturally occurring cyclopropenones have also been identified, some of which exhibit greater antibacterial activity than penitricin. nih.gov

The structural similarity between this compound and natural cyclopropenones like penitricin highlights its potential as a key intermediate for the synthesis of these natural products and their biosynthetic analogues. Access to such synthetic analogues is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.gov

Table 2: Examples of Naturally Occurring Cyclopropenones

| Compound Name | Structure | Biological Activity | Source | Citation(s) |

|---|---|---|---|---|

| Penitricin (A) | 2-(hydroxymethyl)-cycloprop-2-en-one | Antibiotic | Penicillium aculeatum | nih.gov |

| Alutacenoic acid A (D) | Contains cyclopropenone structure | Not specified | Eupenicillium alutaceum | nih.gov |

| Alutacenoic acid B (E) | Contains cyclopropenone structure | Not specified | Eupenicillium alutaceum | nih.gov |

| Compound F | 2-(1-hydroxypropyl)cycloprop-2-enone | Antibacterial | Not specified | nih.gov |

| Compound G | 2-(1-hydroxyoctyl)-cycloprop-2-enone | Antibacterial | Not specified | nih.gov |

Utilization of the Hydroxyethyl Functionality in Natural Product Scaffolds

The hydroxyethyl group of this compound is not merely a passive substituent but a key functional handle that can be strategically employed in the synthesis of natural product scaffolds. This functionality allows for the introduction of further complexity and the construction of key structural motifs.

As discussed previously, the intramolecular cyclization of the hydroxyethyl group following the ring-opening of the cyclopropenone provides direct access to butenolide rings, which are present in many natural products. nih.govorganic-chemistry.org This strategy enables the creation of α,γ-substituted butenolides, a pattern found in natural products like incrustoporin. researchgate.net Furthermore, primary cyclopropylamines bearing hydroxy side chains have been synthesized and recognized for their usefulness as synthetic intermediates. researchgate.net The hydroxyethyl moiety provides a site for further chemical modification, enabling the elaboration of the molecular framework into the complex structures characteristic of many natural products. uiowa.edu

Applications in Chemical Biology and Material Science

The reactivity and functionality of this compound also suggest potential applications in the interdisciplinary fields of chemical biology and material science.

In chemical biology, small molecules with unique reactivity are valuable tools for probing biological systems. Cyclopropene (B1174273) derivatives, due to their small size and high reactivity, have been explored as bioorthogonal reagents and chemical probes to study physiological events in plants. nih.gov The cyclopropenone moiety itself has been incorporated into linkers for creating cyclic peptide libraries for drug discovery. researchgate.net Given that cyclopropenone derivatives have shown significant biological activity, the subject compound could serve as a scaffold for developing new probes or therapeutic agents. nih.gov

In material science, the development of new polymers and hydrogels for biomedical applications is a major area of research. researchgate.net The compound 2-hydroxyethyl methacrylate (B99206) (HEMA) is a widely used monomer for the production of biocompatible hydrogels used in applications ranging from contact lenses to scaffolds for tissue engineering. mdpi.comresearchgate.net These hydrogels provide a porous, hydrophilic 3D structure that can mimic the native extracellular matrix, supporting cell adhesion and growth. nih.gov The presence of the 2-hydroxyethyl group in this compound suggests its potential use as a novel monomer or cross-linking agent. Polymerization via the hydroxyl group could lead to the formation of new materials where the reactive cyclopropenone moieties are appended along the polymer backbone, offering sites for further functionalization or for imparting unique properties to the material.

Development of Bioorthogonal Ligation Tools (e.g., Copper-Free Click Chemistry with Cyclopropenes)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions are crucial for studying biomolecules in their natural environment. One of the most prominent examples of bioorthogonal ligation is "click chemistry," particularly the copper-free variant, which avoids the cytotoxicity associated with copper catalysts. wikipedia.orgsigmaaldrich.com

Cyclopropenes, due to their high ring strain (approximately 18 kcal/mol), are highly reactive dienophiles in Diels-Alder reactions and partners in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. sigmaaldrich.com The reaction of a strained cyclopropene with an azide-functionalized biomolecule proceeds rapidly and with high specificity, forming a stable triazole linkage. This process is exceptionally useful for labeling and imaging biomolecules within live cells. sigmaaldrich.com

The this compound scaffold is particularly advantageous in this context. The hydroxyl group can be further functionalized to attach imaging agents (fluorophores), affinity tags, or drug molecules, creating multifunctional bioorthogonal probes.

Key Features of Cyclopropene-Based Copper-Free Click Chemistry:

| Feature | Description | Reference |

| Biocompatibility | The reaction proceeds without the need for a toxic copper catalyst, making it suitable for in vivo applications. | wikipedia.orgsigmaaldrich.com |

| Kinetics | The high ring strain of the cyclopropene ring leads to rapid reaction rates at physiological temperatures. | sigmaaldrich.com |

| Specificity | Cyclopropenes react selectively with azides, minimizing side reactions with other biological functional groups. | sigmaaldrich.com |

| Stability | The resulting triazole linkage is chemically stable under physiological conditions. | cristaltherapeutics.com |

The development of "turn-on" cyclopropenes, which can be activated by specific stimuli like light or enzymes, has further expanded the capabilities of these bioorthogonal tools, allowing for spatiotemporal control over labeling events. nih.gov

Precursors for Functional Materials (e.g., Poly(2-alkyloxazoline)s through 2-hydroxyethyl precursors)

The 2-(2-hydroxyethyl) functionality of the cyclopropenone not only serves as a handle for bioconjugation but also as a key precursor for the synthesis of advanced functional materials. One notable application is in the preparation of poly(2-alkyloxazoline)s (PAOx).

PAOx are a class of polymers that have gained significant attention as biomaterials due to their biocompatibility, low immunogenicity, and tunable properties, positioning them as a viable alternative to poly(ethylene glycol) (PEG). sigmaaldrich.comtu-dresden.de They are typically synthesized via the living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.gov

The this compound can be envisioned as a precursor to a 2-substituted-2-oxazoline monomer. The hydroxyethyl group can facilitate the formation of the oxazoline ring, which can then undergo CROP to yield well-defined polymers. The resulting PAOx would possess side chains derived from the original cyclopropenone structure, potentially introducing new functionalities into the polymer.

Properties of Poly(2-oxazoline)s Relevant to Biomedical Applications:

| Property | Description | Reference |

| Biocompatibility | Generally well-tolerated in biological systems with low toxicity. | sigmaaldrich.com |

| Stealth Behavior | Can reduce non-specific protein adsorption and recognition by the immune system. | sigmaaldrich.com |

| Tunability | The properties of the polymer can be readily modified by changing the 2-substituent on the oxazoline monomer. | tu-dresden.demdpi.com |

| Functionalization | Amenable to post-polymerization modification, allowing for the introduction of various functional groups. | researchgate.net |

The ability to incorporate the strained cyclopropenone ring into the side chains of PAOx could lead to the development of novel "clickable" polymers. These materials could be used for creating hydrogels with tunable properties or for the targeted delivery of therapeutics through subsequent bioorthogonal conjugation.

Natural Product Context of Cyclopropenones with Hydroxyethyl Moieties

Occurrence of Related Cyclopropenone-Containing Natural Products

The cyclopropenone motif, a highly strained three-membered ring containing a ketone, is a fascinating and relatively rare structure in natural products. rsc.org Its inherent ring strain and unique electronic properties contribute to the bioactivity of the molecules in which it is found. rsc.org While "2-(2-Hydroxyethyl)cycloprop-2-en-1-one" itself is not specified as a known natural product in the reviewed literature, a number of structurally related compounds have been isolated from natural sources, primarily microorganisms. These natural products often feature the core cyclopropenone ring substituted with various alkyl and hydroxyalkyl side chains.

One notable example is Penitricin , also known as 2-(hydroxymethyl)-cycloprop-2-enone, which contains a hydroxymethyl group attached to the cyclopropenone ring. rsc.org Other related natural products feature longer side chains with hydroxyl groups at different positions. For instance, compounds such as 2-(1-hydroxypropyl)cycloprop-2-enone, 2-(1-hydroxyhexyl)cycloprop-2-enone, and 2-(1-hydroxyoctyl)cycloprop-2-enone have been identified and shown to possess antibacterial activity. rsc.org The presence of these varied hydroxyalkyl side chains suggests that biosynthetic machinery in nature is capable of generating a range of cyclopropenone derivatives.

The following table summarizes some examples of naturally occurring cyclopropenone-containing compounds related to the target molecule.

| Compound Name | Side Chain Structure | Notes |

|---|---|---|

| Penitricin (A) | -CH₂OH | Contains a hydroxymethyl group. rsc.org |

| Compound F | -CH(OH)CH₂CH₃ | Contains a 1-hydroxypropyl group. rsc.org |

| Compound H | -CH(OH)(CH₂)₄CH₃ | Contains a 1-hydroxyhexyl group. rsc.org |

| Compound G | -CH(OH)(CH₂)₆CH₃ | Contains a 1-hydroxyoctyl group. rsc.org |

Structure-Reactivity Relationship Studies in Cyclopropenone Natural Products

The chemical reactivity of cyclopropenones is dominated by their high degree of ring strain and the electronic nature of the three-membered ring system. rsc.org This high strain makes them susceptible to a variety of ring-opening and ring-expansion reactions. rsc.org Cyclopropenones are considered amphiphilic molecules, meaning they can react with both nucleophiles and electrophiles. nih.gov The stability and reactivity of the cyclopropenone ring can be significantly influenced by the nature of the substituents attached to it.

The specific substituents on the cyclopropenone ring dictate its chemical transformation pathways. The interplay between electronic and steric effects of these substituents governs the molecule's susceptibility to different types of reactions.

Electronic Effects : Electron-donating or electron-withdrawing groups on the cyclopropenone ring alter its reactivity. For instance, in Diels-Alder cycloadditions, the stereoselectivity of the reaction can be correlated with the charge and the highest occupied molecular orbital (HOMO) coefficient at the C3 carbon of the triafulvene motif, a related structure. acs.org Substituents that alter the electron density of the C=C double bond can influence the rate and selectivity of such cycloadditions.

Nucleophilic and Electrophilic Attack : The carbonyl group makes the ring susceptible to nucleophilic attack, while the delocalized positive charge in its aromatic cyclopropenylium cation resonance form makes it a target for nucleophiles. The positions of the substituents guide where these attacks occur. For instance, an organocatalyst can act as a Lewis base to activate the C=C double bond of cyclopropenones, triggering a ring-opening reaction to form α,β-unsaturated esters and amides. researchgate.net

Ring-Opening and Rearrangement : The presence of specific functional groups in a side chain can lead to intramolecular reactions. A cyclopropenone bearing a 2-(2-hydroxypropan-2-yl) group has been shown to undergo cyclization to yield an oxetanone derivative. rsc.org This demonstrates how a hydroxyl group in a specific position on a side chain can directly participate in a transformation of the core ring system.

The following table summarizes key correlations between structural features and reactivity in cyclopropenone derivatives.

| Structural Feature | Effect on Reactivity | Example Transformation Profile |

|---|---|---|

| Aryl substituents (e.g., Phenyl) | Increases stability through resonance delocalization. rsc.org | Less prone to polymerization; participates in controlled cycloadditions and C-H activation reactions. rsc.org |

| Alkyl substituents | Moderate stability; influences steric hindrance in reactions. | Undergoes cycloaddition reactions, with rates and selectivity influenced by the size of the alkyl group. nih.gov |

| Hydroxyalkyl side chains | Can participate in intramolecular reactions. rsc.org | Intramolecular cyclization leading to ring expansion or formation of new heterocyclic systems (e.g., furanones, oxetanones). rsc.org |

| Electron-withdrawing/donating groups | Modulates the electrophilicity/nucleophilicity of the ring system. acs.org | Influences the rate and stereoselectivity of Diels-Alder reactions and susceptibility to nucleophilic ring-opening. acs.orgresearchgate.net |

Future Research Directions and Unexplored Avenues for 2 2 Hydroxyethyl Cycloprop 2 En 1 One

Development of Novel and Efficient Synthetic Routes

While classical syntheses for substituted cyclopropenones exist, often involving methods like hydrolysis of cyclopropenone acetals or reactions of bromo-ketonic compounds, significant opportunities remain for developing more efficient, sustainable, and diverse routes to 2-(2-hydroxyethyl)cycloprop-2-en-1-one and its analogs. nih.gov Future research could focus on cutting-edge synthetic strategies that offer improved yields, stereocontrol, and functional group tolerance.

Key areas for exploration include:

Biocatalytic Approaches : The use of engineered hemoproteins, such as variants of myoglobin (B1173299) or cytochrome P450, has emerged as a powerful strategy for stereocontrolled carbene transfer reactions to form cyclopropanes. utdallas.edu Developing a biocatalytic system for the cyclopropenation of an appropriate alkyne precursor could offer an enantioselective route to chiral derivatives of the target molecule. wiley-vch.de

Transition-Metal Catalysis : Novel transition-metal-catalyzed cycloadditions could provide direct access to the cyclopropenone core. nih.gov Investigating catalysts that can tolerate the free hydroxyl group or utilize it as a directing group would be a significant advancement.

Photochemical Synthesis : Visible-light-promoted reactions offer mild conditions for synthesis. wiley-vch.de Research into the photochemical cyclopropenation of alkynes using trifluoromethyl diazirines or other diazo compounds could lead to new, efficient pathways. wiley-vch.de

Table 1: Proposed Novel Synthetic Strategies

| Synthetic Approach | Potential Precursors | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Biocatalysis | 4-Hydroxybut-1-yne, Diazoacetate | High enantioselectivity, sustainable (whole-cell catalysts), mild reaction conditions. | Directed Evolution of Enzymes wiley-vch.de |

| Directed Metal Catalysis | 5-Hydroxy-1-phenylpent-2-yn-1-one | Potential for high regioselectivity, utilization of the hydroxyl group to control reaction geometry. | Organometallic Chemistry |

Exploration of Unconventional Reactivity and Cascade Reactions

The high ring strain and electrophilicity of the cyclopropenone core make it susceptible to a wide range of transformations, including ring-opening, cycloaddition, and rearrangement reactions. rsc.org The presence of the intramolecular hydroxyethyl (B10761427) group in this compound provides a unique handle to initiate novel cascade reactions that have yet to be explored.

Future research should investigate:

Intramolecular Cascades : The hydroxyl group can act as a built-in nucleophile, potentially triggering a cascade sequence upon activation. For example, acid or base catalysis could promote an initial intramolecular addition to the carbonyl or the double bond, leading to subsequent ring-opening and rearrangement to form complex heterocyclic scaffolds.

Metal-Catalyzed Cascade Reactions : Rhodium(III)-catalyzed reactions of cyclopropenones with benzamides are known to proceed through complex cascade mechanisms involving C-H activation and ring opening to form spirocyclic products. acs.org Similar catalytic systems could be used with this compound, where the hydroxyl group could participate in the reaction to yield novel oxygen-containing polycycles.

Photochemical Rearrangements : Upon UV or visible light irradiation, cyclopropenones can undergo decarbonylation to form alkynes. rsc.org For the title compound, this could serve as the first step in a one-pot photochemical cascade, where the in situ-generated hydroxy-alkyne undergoes subsequent cyclization or cycloaddition. rsc.org

Table 2: Potential Cascade Reactions of this compound

| Trigger | Proposed Intermediate | Potential Final Product Class | Rationale |

|---|---|---|---|

| Acid/Base Catalysis | Hemiketal / Furanone precursor | Dihydrofuranones, Spirocycles | The internal hydroxyl group acts as a nucleophile, initiating ring-opening. |

| Rh(III) Catalysis | Rhodacyclopentene intermediate | Polycyclic ethers, Lactones | C-H activation of the ethyl chain followed by insertion into the cyclopropenone ring. acs.org |

Advanced Spectroscopic and Mechanistic Characterization Techniques

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new transformations. While standard techniques provide basic structural information, advanced methods are needed to probe the complex and often transient intermediates involved in its reactions. utdallas.edu

Future mechanistic studies could employ:

In Situ Spectroscopy : Techniques such as ReactIR (Infrared) and Raman spectroscopy can monitor reactions in real-time, allowing for the detection of short-lived intermediates and the collection of kinetic data without the need for quenching.

Advanced Mass Spectrometry : Cold-spray ionization and other soft ionization techniques in mass spectrometry can be used to capture and characterize reactive intermediates and pre-catalytic complexes, providing direct evidence for proposed mechanistic pathways. bioengineer.org

Isotope Labeling Studies : Synthesizing isotopically labeled (e.g., ¹³C, ²H) versions of this compound can help to trace the fate of specific atoms throughout a reaction, providing definitive insights into bond-forming and bond-breaking steps.

Combined Spectroscopic and Computational Approaches : Using techniques like Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations can help assign vibrational modes for strained systems and validate theoretical models of reaction pathways. researchgate.net

Table 3: Advanced Techniques for Mechanistic Elucidation

| Technique | Type of Information | Research Question Addressed |

|---|---|---|

| In Situ Raman/IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | What is the reaction kinetics? What is the structure of transient intermediates? |

| Cryogenic Matrix-Isolation Spectroscopy | Characterization of highly reactive species at low temperatures. | What is the structure of the primary photoproduct after decarbonylation? |

| Kinetic Isotope Effect (KIE) Studies | Identification of the rate-determining step in a reaction mechanism. | Is C-H bond cleavage or ring-opening the slowest step in a metal-catalyzed cascade? utdallas.edu |

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of new molecules before their synthesis, saving significant time and resources. researchgate.net Applying these methods to this compound can guide the development of derivatives with tailored functionalities.

Future computational work should focus on:

Reaction Pathway Modeling : Using Density Functional Theory (DFT), researchers can map the potential energy surfaces for proposed reactions, calculate the activation barriers for competing pathways, and predict the structures of transition states and intermediates. acs.org This can help rationalize experimental outcomes and predict which reaction conditions will favor a desired product.

Virtual Screening of Derivatives : The hydroxyethyl side chain is an ideal point for modification. In silico libraries of derivatives can be created by changing the chain length, adding substituents, or replacing the hydroxyl group with other functionalities (e.g., amines, thiols). Computational screening can then predict properties like reactivity, stability, and electronic characteristics to identify the most promising candidates for synthesis. researchgate.net

Prediction of Spectroscopic Properties : DFT and other ab initio methods can accurately predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. acs.org These predictions can aid in the structural confirmation of newly synthesized compounds and help to interpret complex experimental spectra.

Table 4: Computational Chemistry Applications

| Computational Method | Target of Investigation | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries and energies | Reaction feasibility, rate-determining steps, and mechanistic pathways. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic excitations | UV-Visible absorption spectra, photochemical reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Library of virtual derivatives | Correlation between molecular structure and a desired property (e.g., reactivity). |

Integration into Multicomponent and Flow Chemistry Methodologies

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. Multicomponent reactions (MCRs) and flow chemistry are two powerful strategies that align with these goals, and this compound is an excellent candidate for integration into these platforms. drugdiscoverytrends.comdntb.gov.ua

Promising research avenues include:

Multicomponent Reactions : MCRs combine three or more reactants in a single step to build complex molecules efficiently. drugdiscoverytrends.com The title compound could serve as a versatile three-carbon building block. Its carbonyl group, strained double bond, and hydroxyl group offer multiple points for reactivity, enabling its participation in novel MCRs to rapidly generate libraries of diverse heterocyclic compounds. rsc.org